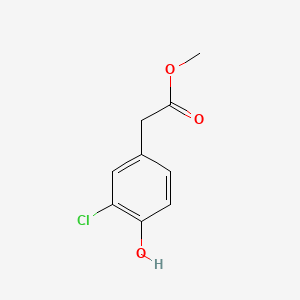
Methyl 3-chloro-4-hydroxyphenylacetate
Vue d'ensemble
Description
“Methyl 3-chloro-4-hydroxyphenylacetate” is a chemical compound with the molecular formula C9H9ClO3 . It is a useful reagent for the preparation of benzenesulfonamide derivatives as ATP citrate lyase inhibitors .
Synthesis Analysis
The synthesis of “Methyl 3-chloro-4-hydroxyphenylacetate” involves the addition of 1 ml of sulfuric acid to a solution of 10 g (53.6 mmol) of (3-chloro-4-hydroxy-phenyl)-acetic acid in 100 ml of methanol . The reaction mixture is stirred at 68° C for 15 hours and then concentrated under vacuum .Molecular Structure Analysis
The molecular structure of “Methyl 3-chloro-4-hydroxyphenylacetate” is represented by the InChI code1S/C9H9ClO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 . Physical And Chemical Properties Analysis
“Methyl 3-chloro-4-hydroxyphenylacetate” has a molecular weight of 200.62 . It is a yellow to brown sticky oil to semi-solid substance . It should be stored under an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Summary of the Application
4-Hydroxyphenylacetate-3-hydroxylase (4HPA3H), a two-component enzyme system comprising HpaB (monooxygenase) and HpaC (FAD oxidoreductase), demonstrates significant potential for catechol production . It exhibits ortho-hydroxylation activity toward a broad spectrum of phenol substrates .
Methods of Application or Experimental Procedures
The enzyme system can be easily expressed, is highly active, and determines the ortho-hydroxylation efficiency and substrate spectrum of the enzyme .
Results or Outcomes
Catechols produced by this method have important applications in the pharmaceutical, food, cosmetic, and functional material industries . They typically have excellent physiological functions, such as anti-oxidation, anti-inflammatory, antiviral, and anticancer properties, as well as the ability to improve blood circulation .
2. Application in Crystal Engineering
Summary of the Application
A library of compounds based on the skeletal framework of 3-chloro-4-hydroxyphenylacetamide and CHPAA has been developed for potential use in pharmaceutical and agrochemical screening .
Methods of Application or Experimental Procedures
The compound is useful in crystal engineering studies as it possesses carboxylic acid and hydroxyl functional groups .
Results or Outcomes
The compounds developed based on the skeletal framework of 3-chloro-4-hydroxyphenylacetamide and CHPAA could potentially be used in pharmaceutical and agrochemical screening .
3. Application in Microbial Strain Engineering
Summary of the Application
4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H) offers a viable alternative for the de novo synthesis of valuable natural products . It holds the potential to replace plant-derived P450s in the o-hydroxylation of plant polyphenols .
Methods of Application or Experimental Procedures
The enzyme can be used to address the current significant challenge in engineering specific microbial strains with P450s .
Results or Outcomes
The potential application of 4HPA3Hs as alternatives to plant P450s with o-hydroxylation functionality in the synthesis of plant polyphenols has been highlighted .
4. Application in Dehalogenation
Summary of the Application
Resting cells of Desulfitobacterium dehalogenans JW/IU-DC1 growth with pyruvate and 3-chloro-4-hydroxyphenylacetate (3-Cl-4-OHPA) as the electron acceptor and inducer of dehalogenation reductively ortho-dehalogenate pentachlorophenol (PCP); tetrachlorophenols (TeCPs); the trichlorophenols 2,3,4-TCP, 2,3,6-TCP, and 2,4,6-TCP; the dichlorophenols 2,3-DCP, 2,4-DCP, and 2,6-DCP; 2,6-dichloro-4-R-phenols (2,6-DCl-4-RPs) .
Methods of Application or Experimental Procedures
The compound is used as an electron acceptor and inducer of dehalogenation in resting cells of Desulfitobacterium dehalogenans JW/IU-DC1 .
Results or Outcomes
The compound has been shown to reductively ortho-dehalogenate a variety of chlorinated phenols .
5. Application in Biosynthesis of Phenolic Derivatives
Summary of the Application
4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H) is a long-known class of two-component flavin-dependent monooxygenases from bacteria . It has a broad substrate spectrum involved in key biological processes, including cellular catabolism, detoxification, and the biosynthesis of bioactive molecules .
Methods of Application or Experimental Procedures
4HPA3H specifically hydroxylates the o-position of the C4 position of the benzene ring in phenolic compounds, generating high-value polyhydroxyphenols .
Results or Outcomes
As a non-P450 o-hydroxylase, 4HPA3H offers a viable alternative for the de novo synthesis of valuable natural products . The enzyme holds the potential to replace plant-derived P450s in the o-hydroxylation of plant polyphenols .
6. Application in Pharmaceutical and Agrochemical Screening
Summary of the Application
A library of compounds based on the skeletal framework of 3-chloro-4-hydroxyphenylacetamide and CHPAA has been developed for potential use in pharmaceutical and agrochemical screening .
Methods of Application or Experimental Procedures
CHPAA is useful in crystal engineering studies as it possesses carboxylic acid and hydroxyl functional groups .
Results or Outcomes
The compounds developed based on the skeletal framework of 3-chloro-4-hydroxyphenylacetamide and CHPAA could potentially be used in pharmaceutical and agrochemical screening .
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Relevant Papers One relevant paper discusses the crystal structures and physicochemical properties of 3-Chloro-4-hydroxyphenylacetic acid salts with amines . This paper could provide further insights into the properties and potential applications of “Methyl 3-chloro-4-hydroxyphenylacetate” and its related compounds.
Propriétés
IUPAC Name |
methyl 2-(3-chloro-4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBFEXJHCINJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205625 | |
| Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-4-hydroxyphenylacetate | |
CAS RN |
57017-95-5 | |
| Record name | Methyl 3-chloro-4-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57017-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057017955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-CHLORO-4-HYDROXYPHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RG2QK7LJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


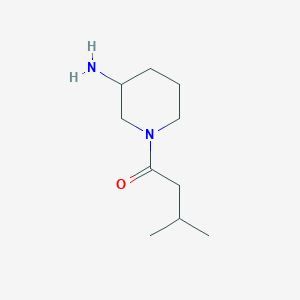
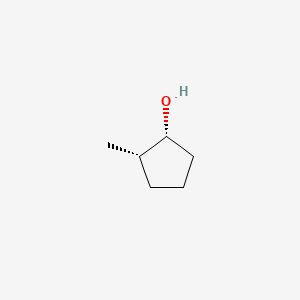

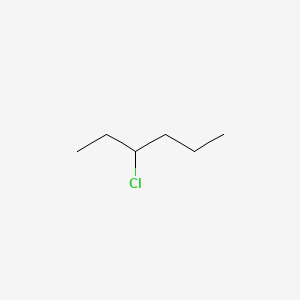
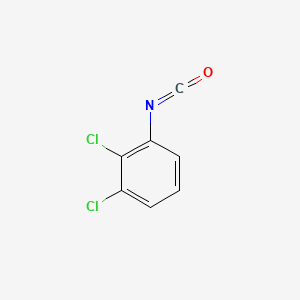


![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)
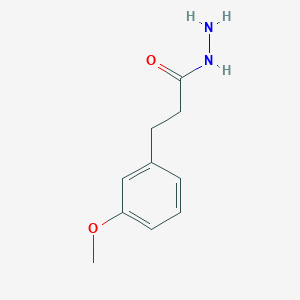
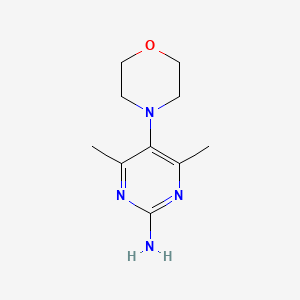

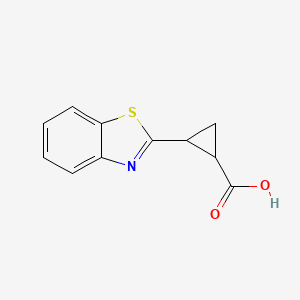
![[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid](/img/structure/B1361007.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361008.png)